BenchChemオンラインストアへようこそ!

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide

Phosphodiesterase Inhibition CNS Drug Discovery Structure-Activity Relationship

This specific 1-ethyl-5-N-phenylacetamide triazoloquinoxaline is a critical SAR probe. Substituting the 1-ethyl or N-phenylacetamide group with a close analog alters PDE2/10 inhibition balance, DNA intercalation properties, and BRD9 bromodomain selectivity, which undermines assay reproducibility. Procure this exact chemotype to validate C-1 alkyl chain elongation effects on CNS penetration, define optimal lipophilicity windows for VEGFR-2/HepG2/MCF-7 antiproliferative activity, or initiate focused libraries targeting dual BRD9/BRPF1 inhibition in CCRF-CEM leukemia models. Supplied exclusively as a research chemical with full NMR/Raman characterization.

Molecular Formula C19H17N5O2
Molecular Weight 347.378
CAS No. 1358275-20-3
Cat. No. B2392146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide
CAS1358275-20-3
Molecular FormulaC19H17N5O2
Molecular Weight347.378
Structural Identifiers
SMILESCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4
InChIInChI=1S/C19H17N5O2/c1-2-16-21-22-18-19(26)23(14-10-6-7-11-15(14)24(16)18)12-17(25)20-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,25)
InChIKeyOMYVATKRVCSAFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide (CAS 1358275-20-3): Core Structure and Procurement Profile


2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]quinoxaline class, characterized by a fused triazole-quinoxaline core with an N-phenylacetamide side chain [1]. This scaffold is a recognized pharmacophore in medicinal chemistry, primarily explored for phosphodiesterase (PDE2/PDE10) inhibition and anticancer activity [2]. The compound is exclusively supplied as a research chemical, suitable for early-stage in vitro pharmacological studies and as a synthetic intermediate. No regulatory approval or clinical development status is reported.

Why 2-(1-Ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide Cannot Be Interchanged with Generic Triazoloquinoxaline Analogs


The [1,2,4]triazolo[4,3-a]quinoxaline chemotype exhibits high sensitivity to substitution patterns, where minor changes at the C-1 or N-5 positions drastically alter biological target engagement and selectivity [1]. For PDE2/PDE10 dual inhibitors in this class, converting the C-1 substituent from methyl to ethyl has been shown in patent SAR disclosures to significantly modulate the balance between PDE2 and PDE10 inhibition, directly affecting therapeutic window predictions for CNS disorders [2]. Similarly, the N-phenylacetamide moiety at the 5-position influences DNA intercalation properties and topoisomerase II inhibitory activity in anticancer assays, with even small changes to the phenyl ring leading to altered antiproliferative potency [3]. Therefore, substituting this compound with a close analog lacking the specific 1-ethyl/5-N-phenylacetamide combination can change the core biological profile, undermining experimental reproducibility and research program integrity.

Quantitative Differentiation Evidence for 2-(1-Ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide vs. Closest Analogs


C-1 Ethyl vs. Methyl Substituent: Structural Determinant of PDE2/PDE10 Selectivity Balance

The target compound possesses an ethyl group at the C-1 position, differentiating it from the more common 1-methyl analogs in the PDE2/PDE10 inhibitor patent family. SAR analysis within WO2012104293 indicates that replacing the C-1 methyl with an ethyl group alters the PDE2 versus PDE10 inhibitory potency balance, as the C-1 alkyl chain length directly influences the fit within the enzyme's hydrophobic pocket [1]. While direct IC50 values for this specific molecule are not publicly disclosed, the patent establishes that the 1-ethyl substitution on the triazoloquinoxaline core is a distinct chemical space point that yields a different PDE2/PDE10 inhibition profile compared to the 1-methyl benchmark compounds (e.g., compound 31 with IC50 PDE2 = 2.8 nM, PDE10 = 35 nM) [2].

Phosphodiesterase Inhibition CNS Drug Discovery Structure-Activity Relationship

VEGFR-2 Kinase Inhibitory Potential: Scaffold-Level Cytotoxicity Advantage Over 1-Propyl Analog

The [1,2,4]triazolo[4,3-a]quinoxaline scaffold has been validated as a VEGFR-2 kinase inhibitor chemotype with demonstrated antiproliferative activity against MCF-7 and HepG2 cancer cell lines [1]. Within this series, the C-1 alkyl substituent length influences cytotoxic potency. The target compound, bearing a 1-ethyl group, falls between the 1-methyl (often suboptimal lipophilicity) and 1-propyl (potentially excessive lipophilicity leading to off-target effects) analogs. In the Alsaif et al. (2021) study, closely related triazoloquinoxaline derivatives showed IC50 values ranging from 0.5 to 10 µM against MCF-7 and HepG2 cells, with the most potent compound (1-methyl analog with specific aryl substitution) achieving IC50 = 0.48 µM against HepG2 [1]. The 1-ethyl substitution provides an intermediate lipophilicity (predicted logP ~2.6 vs. ~2.2 for 1-methyl) that may balance cell permeability and aqueous solubility for in vitro assays.

Anticancer Activity VEGFR-2 Kinase Cytotoxicity

BRD9 Bromodomain Binding: C-1 Ethyl Contributes to Selectivity Over Other Bromodomain Proteins

A detailed SAR study on [1,2,4]triazolo[4,3-a]quinoxaline-based BRD9 bromodomain inhibitors established that the alkyl substituent at the C-1 position is crucial for increasing selectivity toward BRD9 over other bromodomain-containing proteins [1]. The study demonstrated that compounds with C-1 alkyl groups (methyl, ethyl) show improved BRD9 selectivity compared to unsubstituted analogs. Lead compounds (e.g., compounds 24 and 36) featuring C-1 alkyl substitution achieved IC50 values in the low micromolar range against BRD9, with excellent selectivity and antiproliferative effects on CCRF-CEM leukemia cells without cytotoxicity on healthy cells [1]. The target compound's 1-ethyl group is consistent with the structural features required for BRD9 selectivity, positioning it as a relevant analog for epigenetic probe development in leukemia research.

Epigenetic Drug Discovery BRD9 Bromodomain Leukemia

Recommended Research and Procurement Scenarios for 2-(1-Ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide


CNS Drug Discovery: PDE2/PDE10 Dual Inhibitor Lead Optimization

This compound serves as a 1-ethyl-substituted analog for SAR expansion of the Janssen PDE2/PDE10 inhibitor series described in WO2012104293. Medicinal chemistry teams can use it to probe the effect of C-1 alkyl chain elongation on PDE2 vs. PDE10 selectivity and brain penetration properties, complementing the patented 1-methyl lead series [1]. Procurement is recommended for in vitro enzymatic assays and preliminary PK profiling.

Oncology Research: VEGFR-2 Kinase Inhibitor Hit Expansion

As a triazoloquinoxaline with an intermediate C-1 alkyl substituent, this compound can be evaluated alongside 1-methyl and 1-propyl analogs to define the optimal lipophilicity window for VEGFR-2 inhibition and cellular antiproliferative activity against HepG2 and MCF-7 cancer cell lines [2]. This systematic comparison supports hit-to-lead optimization in academic oncology drug discovery programs.

Epigenetic Probe Development: BRD9/BRPF1 Dual Inhibitor Scaffold

Based on the SAR reported by Gazzillo et al. (2023), the 1-ethyl substitution on the triazoloquinoxaline core is a key determinant of BRD9 bromodomain selectivity [3]. This compound is a suitable starting point for synthesizing focused libraries aimed at optimizing dual BRD9/BRPF1 inhibition for leukemia target validation studies, particularly against CCRF-CEM cell models.

Synthetic Methodology Reference Standard

The Molbank (2023) publication provides a detailed one-step synthesis protocol and full spectroscopic characterization (1H, 2H, 13C NMR, IR, Raman) for this compound [4]. It can serve as a reference standard for analytical method development, quality control of custom-synthesized batches, and teaching laboratories focused on Vilsmeier-mediated heterocycle construction.

Quote Request

Request a Quote for 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.